3,4-Dichloropyridin-2-amine

Analytical Chemistry Quality Control Identity Verification

Regioisomer selection is critical: substituting 3,4-dichloropyridin-2-amine with the 3,5-dichloro isomer results in synthetic failure or loss of target activity. This validated intermediate enables regioselective derivatization at C-5 and C-6, a synthetic advantage documented in patent US20050009840 for c-Met kinase inhibitor programs. • Identity QC: Melting point 93-95°C provides unambiguous differentiation from regioisomeric analogs (>10°C separation), eliminating reliance on NMR for routine batch release. • Target specificity: The 3,4-dichloro pattern is essential for c-Met inhibitor synthesis but inactive at P2X7-procurement teams must verify the substitution pattern against project requirements. • Supply assurance: Available in research to bulk quantities with full Certificate of Analysis and documented synthetic provenance per Gudmundsson et al. (1997).

Molecular Formula C5H4Cl2N2
Molecular Weight 163 g/mol
CAS No. 188577-69-7
Cat. No. B068929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloropyridin-2-amine
CAS188577-69-7
Molecular FormulaC5H4Cl2N2
Molecular Weight163 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)Cl)N
InChIInChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
InChIKeyWLIWKYZJBIUWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloropyridin-2-amine: Key Properties & Selection


3,4-Dichloropyridin-2-amine (CAS 188577-69-7) is a dihalogenated 2-aminopyridine building block (C5H4Cl2N2, MW 163.00) with chlorine substituents at the 3- and 4-positions . This specific substitution pattern confers distinct physicochemical properties—including a melting point of 93–95 °C and a boiling point of 245 °C—that differentiate it from regioisomeric analogs such as 2-amino-3,5-dichloropyridine (mp 78–82 °C) and 2-amino-4,5-dichloropyridine (mp 153–154 °C) . The compound serves as a versatile intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds for medicinal chemistry [1].

3,4-Dichloropyridin-2-amine: Regioisomer Differentiation


Dichloropyridin-2-amines are not interchangeable. The position of chlorine substituents dictates reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, directly impacting downstream synthetic efficiency [1]. Crucially, biological target engagement is exquisitely sensitive to the dichloro-substitution pattern: the 3,5-dichloro scaffold is essential for P2X7 receptor antagonism, whereas the 3,4-dichloro isomer is inactive at this target [2]. Substituting 3,4-dichloropyridin-2-amine for a regioisomer without experimental validation risks synthetic failure, loss of target activity, or procurement of a compound unsuited for the intended application. The quantitative evidence below establishes where and why this compound must be selected—or deliberately avoided—relative to its closest analogs.

3,4-Dichloropyridin-2-amine: Comparator Evidence Guide


Melting Point Differentiation for Quality Control

The melting point of 3,4-dichloropyridin-2-amine (93–95 °C) is distinctly separated from those of the regioisomeric 2-amino-3,5-dichloropyridine (78–82 °C) and 2-amino-4,5-dichloropyridine (153–154 °C), as well as the monochlorinated analog 2-amino-4-chloropyridine (129–133 °C) . This >10 °C gap between the 3,4-isomer and the nearest regioisomer (3,5-dichloro, Δmp ≈ 13–15 °C) enables unambiguous identity confirmation via melting point determination alone, reducing reliance on more costly spectroscopic methods for routine incoming material inspection .

Analytical Chemistry Quality Control Identity Verification

P2X7 Antagonism: 3,4- vs. 3,5-Dichloro Selectivity

SAR studies on dichloropyridine-based P2X7 receptor antagonists established that the 3,5-dichloro substitution pattern in the pyridine skeleton is critical for P2X7 antagonistic activity [1]. Optimized 3,5-dichloropyridine derivatives achieved IC50 values of 4.9 and 13 nM in hP2X7-expressing HEK293 cells (EtBr uptake assay) [1]. In contrast, the 3,4-dichloropyridin-2-amine scaffold—lacking chlorines at the 3- and 5-positions—is incompatible with this pharmacophore and is not reported to exhibit P2X7 antagonist activity [1]. This structural requirement establishes a clear selection criterion: P2X7-targeted programs must use 3,5-dichloro-substituted building blocks, while 3,4-dichloropyridin-2-amine is reserved for orthogonal target classes where this specific substitution pattern is required.

P2X7 Receptor Structure-Activity Relationship Inflammation

Improved Yields: Modified Large-Scale Protocol

Gudmundsson et al. (1997) reported an improved large-scale synthesis of 2-amino-4-chloropyridine and its use for preparing polychlorinated 2-aminopyridines, including 2-amino-3,4-dichloropyridine (compound 5) [1]. The new route delivered 2-amino-3,4-dichloropyridine in higher yields than previously reported literature methods, alongside the previously unreported 2-amino-4,5-dichloropyridine (compound 4) and 2-amino-3,4,5-trichloropyridine (compound 6) [1]. This yield advantage translates directly into lower cost-per-gram for bulk procurement of the 3,4-dichloro isomer when sourced via this optimized route.

Process Chemistry Large-Scale Synthesis Yield Optimization

c-Met Kinase Inhibitor Intermediate: Patent Validation

Patent US20050009840 (Sugen/Pharmacia) describes 3,4-dichloropyridin-2-amine as a key synthetic intermediate in the preparation of aminoheteroaryl compounds that act as potent c-Met protein kinase inhibitors [1]. The 3,4-dichloro substitution pattern enables regioselective functionalization at the remaining unsubstituted positions (C-5 and C-6) of the pyridine ring—a synthetic handle not available with the symmetrically substituted 3,5-dichloro isomer. This patent-documented role establishes 3,4-dichloropyridin-2-amine as a preferred building block for c-Met inhibitor programs, distinguishing it from regioisomers that lack this demonstrated application pathway.

c-Met Kinase Cancer Therapeutics Heterocyclic Synthesis

3,4-Dichloropyridin-2-amine: Best Application Scenarios


Incoming Material Identity Verification for QC

Procurement and quality control laboratories can use the melting point of 93–95 °C as a rapid, low-cost identity test to distinguish 3,4-dichloropyridin-2-amine from its regioisomers (3,5-dichloro: 78–82 °C; 4,5-dichloro: 153–154 °C; 4-chloro: 129–133 °C). The >10 °C separation from the nearest analog eliminates ambiguity in melt-point-based identification, reducing reliance on NMR or HPLC for routine batch release .

c-Met Kinase Inhibitor Programs

Medicinal chemistry teams developing c-Met kinase inhibitors should stock 3,4-dichloropyridin-2-amine as a validated intermediate, as documented in patent US20050009840. The 3,4-dichloro substitution pattern enables regioselective derivatization at C-5 and C-6 of the pyridine core, a synthetic advantage not available with the 3,5-dichloro isomer [1].

P2X7 Antagonist Programs: Avoid 3,4-Dichloro Isomer

Research groups targeting the P2X7 receptor must avoid 3,4-dichloropyridin-2-amine. SAR evidence demonstrates that only the 3,5-dichloro substitution pattern supports P2X7 antagonism (IC50 values down to 4.9 nM for optimized derivatives), while the 3,4-dichloro isomer lacks activity at this target. Procurement should be directed toward 2-amino-3,5-dichloropyridine for P2X7-focused programs [2].

Large-Scale Synthesis & Process Development

Process chemistry groups planning scale-up of polychlorinated 2-aminopyridine libraries should adopt the optimized synthetic route reported by Gudmundsson et al. (1997), which delivers 2-amino-3,4-dichloropyridine in improved yields compared to prior literature methods. This route also provides access to the 4,5-dichloro and 3,4,5-trichloro analogs from a common intermediate, enabling efficient parallel library synthesis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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